3-Chloro-5-fluorophenethyl acetate
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Overview
Description
3-Chloro-5-fluorophenethyl acetate is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.63 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenethyl acetate structure, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluorophenethyl acetate typically involves the esterification of 3-chloro-5-fluorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorophenethyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenethyl acetate moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The acetate group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenethyl acetates with different functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include phenethyl alcohols.
Scientific Research Applications
3-Chloro-5-fluorophenethyl acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorophenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The acetate group can also undergo hydrolysis to release the active phenethyl alcohol, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenethyl acetate
- 3-Chloro-5-bromophenethyl acetate
- 3-Fluoro-5-chlorophenethyl acetate
Uniqueness
3-Chloro-5-fluorophenethyl acetate is unique due to the specific positioning of the chloro and fluoro substituents on the phenethyl acetate structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)14-3-2-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGJEDPXHHXSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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